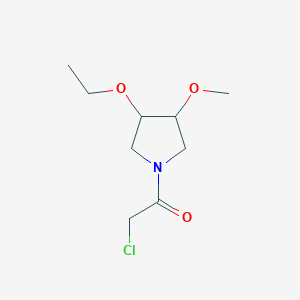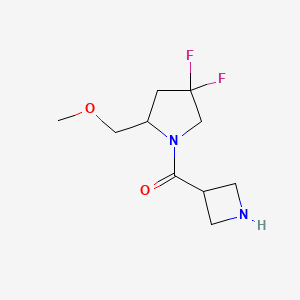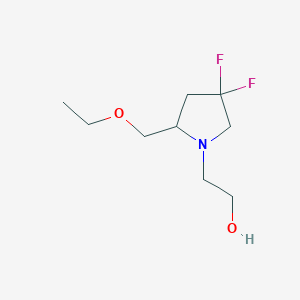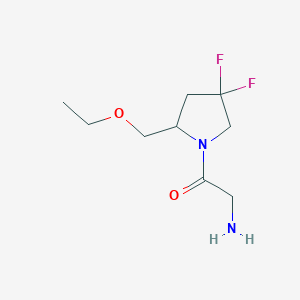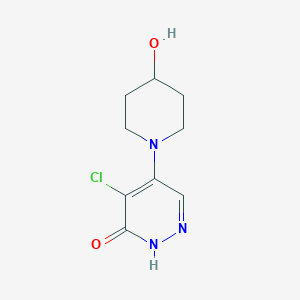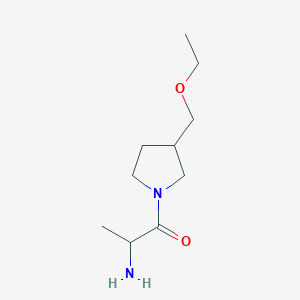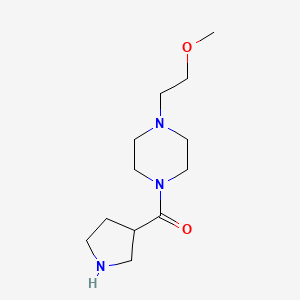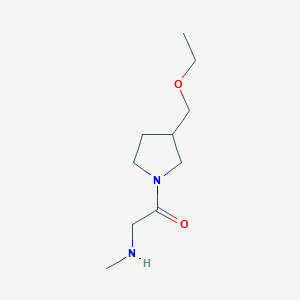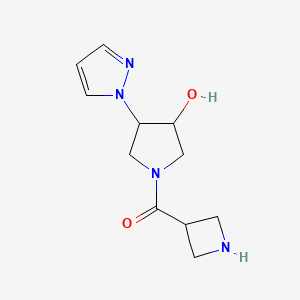
azetidin-3-yl(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)methanone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of azetidin-3-yl compounds often involves the use of imidazole, a five-membered heterocyclic moiety . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Research into azetidinones and pyrazole derivatives has shown these compounds to possess significant antimicrobial properties. For instance, novel pyrazole derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities, showing higher activity in some cases than reference drugs such as doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016). Similarly, azetidin-2-one based phenyl sulfonyl pyrazoline derivatives have been synthesized and shown to exhibit antimicrobial activity (Shah et al., 2014).
Anticancer and Antimicrobial Screening
Compounds related to the target molecule have also been investigated for their potential in cancer treatment. The development of new compounds with the incorporation of azetidinone and pyrazole moieties aims to explore their anticancer and antimicrobial capabilities, with some derivatives displaying promising results against a variety of cancer cell lines and microbial strains (Katariya, Vennapu, & Shah, 2021).
Biological Screening and Theoretical Studies
Furthermore, the synthesis of azetidinones and their biological screening underline the importance of these compounds in medicinal chemistry. Theoretical studies and molecular docking analyses help in understanding the mechanism of action and enhancing the biological activity of these compounds. For example, the antimicrobial and anticancer activities of nicotinic acid hydrazide derivatives highlight the versatility of azetidinones and pyrazole derivatives in drug discovery (Sidhaye et al., 2011).
Propriétés
IUPAC Name |
azetidin-3-yl-(3-hydroxy-4-pyrazol-1-ylpyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c16-10-7-14(11(17)8-4-12-5-8)6-9(10)15-3-1-2-13-15/h1-3,8-10,12,16H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYKXLBAGUSLPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)N2CC(C(C2)O)N3C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



